molecular formula C11H13BrO2 B12833831 4-(2-bromophenoxy)tetrahydro-2H-Pyran

4-(2-bromophenoxy)tetrahydro-2H-Pyran

Katalognummer: B12833831
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: VIZHDJNTBRQQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromophenoxy)tetrahydro-2H-Pyran is a halogenated heterocycle used as a building block in organic synthesis . This compound is known for its versatility in various chemical reactions and its application in the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

4-(2-Bromophenoxy)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: While specific examples are not detailed, the presence of the bromine atom suggests potential for oxidative addition and reductive elimination reactions.

    Common Reagents and Conditions: Typical reagents include organolithium compounds and Grignard reagents, often under anhydrous conditions to prevent unwanted side reactions.

Wirkmechanismus

The mechanism of action of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran primarily involves its role as a building block in organic synthesis. It participates in reactions through the bromine atom, which can undergo substitution or addition reactions, facilitating the formation of new chemical bonds and structures .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-Bromophenoxy)tetrahydro-2H-Pyran include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

4-(2-bromophenoxy)oxane

InChI

InChI=1S/C11H13BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2

InChI-Schlüssel

VIZHDJNTBRQQPL-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1OC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.